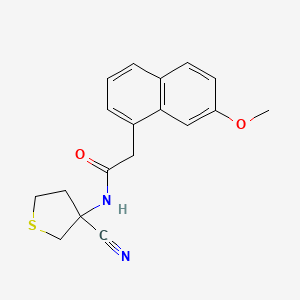
N-(3-Cyanothiolan-3-YL)-2-(7-methoxynaphthalen-1-YL)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-Cyanothiolan-3-YL)-2-(7-methoxynaphthalen-1-YL)acetamide” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound features a naphthalene ring substituted with a methoxy group and a thiolane ring with a cyano group, connected via an acetamide linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-Cyanothiolan-3-YL)-2-(7-methoxynaphthalen-1-YL)acetamide” typically involves multi-step organic reactions:
Formation of the Naphthalene Derivative: Starting with 7-methoxynaphthalene, various functionalization reactions such as nitration, reduction, and acylation can be employed to introduce the necessary functional groups.
Synthesis of the Thiolane Ring: The thiolane ring can be synthesized through cyclization reactions involving sulfur-containing reagents.
Coupling Reactions: The final step involves coupling the naphthalene derivative with the thiolane ring through an acetamide linkage, often using reagents like carbodiimides or coupling agents under controlled conditions.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiolane ring.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the naphthalene ring or the thiolane ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or sulfoxides.
Reduction: Formation of primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic properties such as anti-inflammatory or anticancer activities.
Biochemical Research: Used in studies involving enzyme inhibition or receptor binding.
Industry
Materials Science:
Chemical Sensors: Used in the design of sensors for detecting specific analytes.
作用機序
The mechanism of action of “N-(3-Cyanothiolan-3-YL)-2-(7-methoxynaphthalen-1-YL)acetamide” would depend on its specific application:
Pharmacological Action: May involve binding to specific receptors or enzymes, inhibiting their activity.
Catalytic Action: Acts as a ligand, facilitating the formation of active catalytic complexes.
類似化合物との比較
Similar Compounds
N-(3-Cyanothiolan-3-YL)-2-(naphthalen-1-YL)acetamide: Lacks the methoxy group, potentially altering its reactivity and applications.
N-(3-Cyanothiolan-3-YL)-2-(7-hydroxynaphthalen-1-YL)acetamide: Contains a hydroxyl group instead of a methoxy group, affecting its chemical properties.
Uniqueness
Methoxy Group: The presence of the methoxy group in “N-(3-Cyanothiolan-3-YL)-2-(7-methoxynaphthalen-1-YL)acetamide” may enhance its solubility and reactivity compared to similar compounds.
Thiolane Ring: The thiolane ring with a cyano group provides unique chemical properties, potentially making it more versatile in various reactions.
特性
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-(7-methoxynaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-22-15-6-5-13-3-2-4-14(16(13)10-15)9-17(21)20-18(11-19)7-8-23-12-18/h2-6,10H,7-9,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOZQONCRZAVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CC(=O)NC3(CCSC3)C#N)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
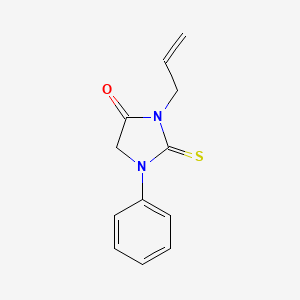
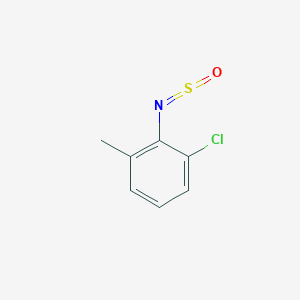
![8-phenyl-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2477250.png)
![2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2477251.png)
![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2477252.png)

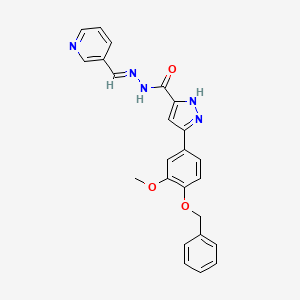
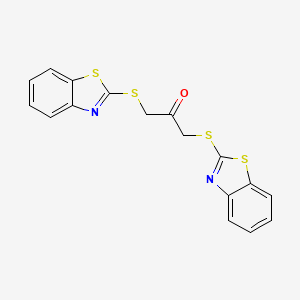
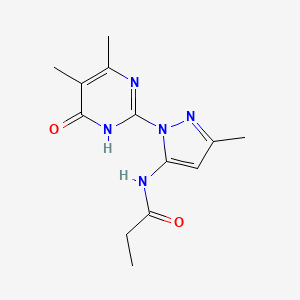
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide](/img/structure/B2477259.png)
![4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2477263.png)
![8-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2477264.png)
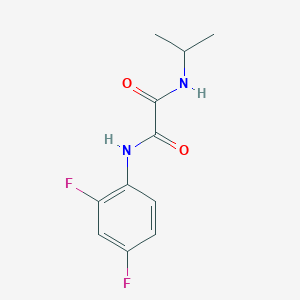
![3-Methyl-2-[[methyl(prop-2-ynyl)amino]methyl]quinazolin-4-one](/img/structure/B2477266.png)
